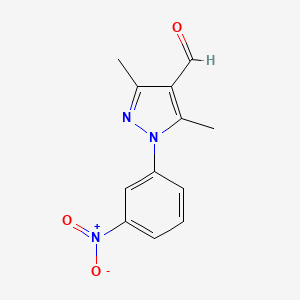

3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

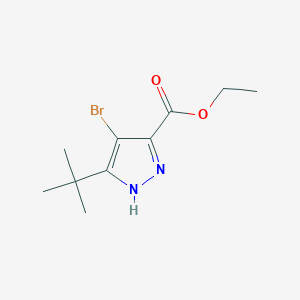

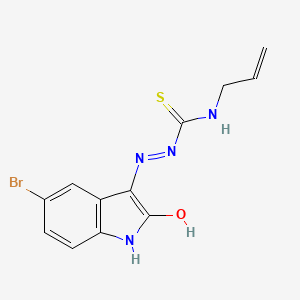

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

A series of 13 new (E)-4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1-R-phenyl-1H-pyrazole compounds were successfully synthesized with good yields . Here, R is a substituent with an important electronic effect . The influence of this quality on the chemical and biological properties of the resulting compound is of great interest regarding potential applications .Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The average weight of the molecule is 289.2866 and the monoisotopic weight is 289.106255983 . The chemical formula of the compound is C14H15N3O4 .Chemical Reactions Analysis

The compound has been used in the synthesis of new series of 1,3,4-thiadiazole derivatives . The reaction involved the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Physical And Chemical Properties Analysis

The compound has a chemical formula of C14H15N3O4 . The average weight of the molecule is 289.2866 and the monoisotopic weight is 289.106255983 . Further physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis of pH-sensitive Spin Probes

A study by Kirilyuk et al. (2003) discussed the synthesis of pH-sensitive spin probes through the Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides, which involves the conversion of oximes to cyano derivatives and their subsequent reaction with primary or secondary amines to form alkylamino-4H-imidazole 3-oxides. These compounds, upon treatment with AlkMgX and oxidation, yield stable nitroxides, which are valuable in detecting pH changes in biological systems (Kirilyuk et al., 2003).

Antitubercular Agents

Gevariya et al. (2001) synthesized new unsymmetrical 1,4-dihydropyridine derivatives from 2,6-dimethyl-3-acetyl-5-carbmethoxy-4-(3'nitrophenyl)-1,4-dihydropyridine, showing significant antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of pyrazole derivatives in contributing to the development of new antitubercular medications (Gevariya et al., 2001).

Nonlinear Optical (NLO) Materials

Lanke and Sekar (2016) explored the synthesis and photophysical properties of pyrazole-based D-π-A derivatives, which have been synthesized from 3-(4-nitrophenyl)-1-pheny-1H-pyrazole-3-carbaldehyde. These compounds exhibit high first-order hyperpolarizability, making them potential candidates for applications in nonlinear optics and photonics (Lanke & Sekar, 2016).

Methodological Advances in Pyrazole Synthesis

Attaryan et al. (2006) reported the Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles leading to 4-formyl derivatives, a methodological advancement that enables the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This compound and its derivatives can serve as key intermediates in the synthesis of various pyrazole-based compounds with potential biological activities (Attaryan et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde are cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological processes .

Mode of Action

This could lead to an increase in intracellular cAMP levels, affecting various cellular processes regulated by this secondary messenger .

Biochemical Pathways

The compound’s action on cAMP-specific phosphodiesterases affects the cAMP signaling pathway . By potentially inhibiting these enzymes, the compound could increase cAMP levels, leading to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, affecting numerous cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific cellular processes regulated by the proteins phosphorylated as a result of increased cAMP levels and PKA activation . These could range from changes in gene expression to alterations in cellular metabolism .

Biochemische Analyse

Biochemical Properties

It is known to interact with certain enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4D .

Cellular Effects

It is known to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D , which plays a key role in many important physiological processes .

Molecular Mechanism

It is known to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D

Metabolic Pathways

It is known to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D , which is involved in the degradation of 3’,5’-cyclic AMP .

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-(3-nitrophenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-8-12(7-16)9(2)14(13-8)10-4-3-5-11(6-10)15(17)18/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFDNLRMOAFEPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)[N+](=O)[O-])C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2836397.png)

![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)

![(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2836402.png)

![(E)-2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2836406.png)

![[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone](/img/structure/B2836413.png)

![3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2836419.png)